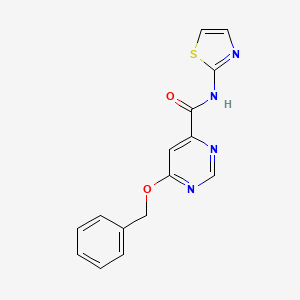
6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12N4O2S
- Molecular Weight : 312.35 g/mol
- Purity : Typically ≥ 95%.
Synthesis and Derivatives
The synthesis of this compound involves several organic reactions, including the formation of the pyrimidine core and the introduction of functional groups. The compound serves as a precursor for developing various derivatives with enhanced biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of less than 29 μg/mL against E. coli, indicating strong antibacterial activity .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits anti-inflammatory properties, particularly through selective inhibition of COX-2 enzymes. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication mechanisms, making it a candidate for treating viral infections. The structure's thiazole moiety is believed to enhance its interaction with viral targets .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. The compound may inhibit key enzymes responsible for bacterial cell wall synthesis or viral replication, thereby exerting its antimicrobial and antiviral effects .
Case Studies and Research Findings
Propiedades
IUPAC Name |
6-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(19-15-16-6-7-22-15)12-8-13(18-10-17-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNZAOHJSATHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














